3,5-Dimethyl-2-hexenal

Description

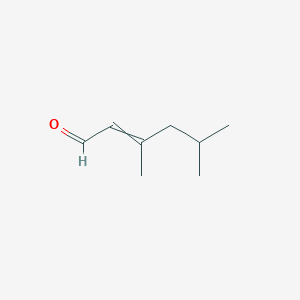

3,5-Dimethyl-2-hexenal is an α,β-unsaturated aldehyde with the molecular formula C₈H₁₄O. Structurally, it contains a six-carbon chain (hexenyl backbone) with a formyl group (-CHO) at position 2, a double bond between carbons 2 and 3, and methyl substituents at positions 3 and 3. This compound is likely to exhibit reactivity typical of aldehydes and conjugated dienes, including nucleophilic additions and Diels-Alder reactions.

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

3,5-dimethylhex-2-enal |

InChI |

InChI=1S/C8H14O/c1-7(2)6-8(3)4-5-9/h4-5,7H,6H2,1-3H3 |

InChI Key |

FYCVUMXOMJHAEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=CC=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,5-Dimethyl-2-hexenal with structurally related compounds from the evidence, focusing on molecular properties, functional groups, and applications:

Key Comparisons:

Functional Group Reactivity: Aldehydes (this compound) are highly reactive toward nucleophiles (e.g., Grignard reagents) and oxidation. In contrast, alcohols (3,5-Dimethylcyclohexanol) undergo dehydration or esterification, while alkenes (2-Hexene, 3,5-dimethyl) participate in hydrogenation or polymerization .

Physical Properties :

- Boiling Points : Alkenes (e.g., 2-Hexene, 3,5-dimethyl) generally have lower boiling points (~120–140°C) compared to alcohols (~180–200°C) due to weaker intermolecular forces. Aldehydes typically fall between these ranges but vary with branching.

- Solubility : Aldehydes and alcohols are polar and water-soluble to some extent, while alkenes are hydrophobic.

Synthetic Utility: 3,5-Dimethylcyclohexanol is used in chiral resolution and as a solvent . 2-Hexene, 3,5-dimethyl has been analyzed via gas chromatography with Kovats' retention indices reported under isothermal conditions . 3,5-Dimethyl-3-hexanol is commercially available, suggesting industrial relevance in specialty chemicals .

Limitations:

No direct data on this compound’s synthesis, stability, or spectral signatures (e.g., IR, NMR) were found in the evidence. Comparisons are extrapolated from analogs, and experimental validation is recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.